molecular formula C12H10OP+ B1239935 Diphenylphosphine oxide CAS No. 4559-70-0

Diphenylphosphine oxide

Cat. No.: B1239935
CAS No.: 4559-70-0
M. Wt: 201.18 g/mol
InChI Key: YFPJFKYCVYXDJK-UHFFFAOYSA-N
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Description

Diphenylphosphine oxide (DPPO, (C₆H₅)₂P(O)H) is an organophosphorus compound characterized by a central phosphorus atom bonded to two phenyl groups and an oxygen atom. Its P–H bond dissociation energy (BDE) is 79 kcal/mol, comparable to NHC–boranes, making it a versatile reagent in radical chemistry (). DPPO is widely used in catalytic asymmetric synthesis (), flame retardants (), and materials science (). Its reactivity stems from the electron-withdrawing phenyl groups, which enhance the acidity of the P–H bond, facilitating nucleophilic and radical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diphenylphosphine oxide can be synthesized through several methods:

    One common method involves the reaction of diethylphosphite with phenylmagnesium bromide, followed by acid workup. The reaction proceeds as follows:

    Reaction of Phosphonic Esters with Grignard Reagents: (C2H5O)2P(O)H+3C6H5MgBr(C6H5)2P(O)MgBr+C2H5OMgBr(C_2H_5O)_2P(O)H + 3 C_6H_5MgBr \rightarrow (C_6H_5)_2P(O)MgBr + C_2H_5OMgBr (C2​H5​O)2​P(O)H+3C6​H5​MgBr→(C6​H5​)2​P(O)MgBr+C2​H5​OMgBr

    (C6H5)2P(O)MgBr+HCl(C6H5)2P(O)H+MgBrCl(C_6H_5)_2P(O)MgBr + HCl \rightarrow (C_6H_5)_2P(O)H + MgBrCl (C6​H5​)2​P(O)MgBr+HCl→(C6​H5​)2​P(O)H+MgBrCl

    Partial Hydrolysis of Chlorodiphenylphosphine: Another method involves the partial hydrolysis of chlorodiphenylphosphine or diphenylphosphine.

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned reactions, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Reaction with Azodicarboxylates

DPPO reacts rapidly with dialkyl azodicarboxylates (R–N=N–COOR) to form 1:1 adducts (Fig. 1A). Structural studies reveal distinct stereochemical outcomes depending on the alkyl group (R):

  • Diethyl azodicarboxylate : Forms a cis-configured adduct (space group P) with lattice parameters a = 12.197(5) Å, b = 9.507(3) Å, c = 8.503(6) Å .

  • Diisopropyl azodicarboxylate : Produces a trans-configured adduct (space group P2₁/c) with a = 21.344(6) Å, b = 9.702(2) Å, c = 10.929(4) Å .

¹H and ¹³C NMR studies indicate hindered rotation about the P–N bond, suggesting a stepwise mechanism involving initial nucleophilic attack by DPPO’s P–H group on the azodicarboxylate’s electrophilic nitrogen .

Nucleophilic Additions and Coupling Reactions

DPPO participates in nickel-catalyzed cross-couplings and ligand-coupling reactions:

Table 1: Nickel-Catalyzed Arylation of DPPO

SubstrateConditionsProductYield (%)Source
2-BromonaphthaleneNi/CeO₂, K₂CO₃, 100°C, 72 h2-Naphthyl-DPPO83
9-BromophenanthreneNi/CeO₂, K₂CO₃, 100°C, 72 h9-Phenanthryl-DPPO72
4-BromoacetophenoneNi/CeO₂, K₂CO₃, 100°C, 24 h4-(Diphenylphosphoryl)acetophenone49

Mechanistic studies propose a ligand-coupling pathway through pentacoordinate phosphorus intermediates (Fig. 1B) .

Tautomerism and Acid-Base Behavior

DPPO exists in equilibrium with its minor tautomer, diphenylphosphinous acid ((C₆H₅)₂POH), with the keto form (P=O) dominating (>95%) . Deprotonation with bases (e.g., K₂CO₃) generates the phosphinite anion [(C₆H₅)₂PO]⁻, a key nucleophile in catalytic cycles .

Oxidation

  • Peroxide-Mediated Oxidation : DPPO reacts with H₂O₂ to form diphenylphosphinic acid ((C₆H₅)₂P(O)OH) .

  • Air Oxidation : Prolonged exposure to air slowly oxidizes DPPO to the same product .

Reduction

  • DIBAH Reduction : Diisobutylaluminum hydride (DIBAH) reduces DPPO to diphenylphosphine ((C₆H₅)₂PH), a precursor for phosphine ligands .

Substitution and Functionalization

  • Thionyl Chloride : Converts DPPO to chlorodiphenylphosphine ((C₆H₅)₂PCl) .

  • Wittig Reactions : DPPO-derived phosphonium salts (e.g., (C₆H₅)₂P(O)CH₂Ph⁺ Br⁻) undergo Wittig olefination with aldehydes to form alkenes (Table 2) .

Table 2: Wittig Reactions of DPPO-Derived Salts

Phosphonium SaltAldhydeProductYield (%)
(4-MeO-C₆H₄)P(O)Ph₂Benzaldehyde4-Methoxystilbene89
(2-Naphthyl)P(O)Ph₂4-Nitrobenzaldehyde2-(4-Nitrophenyl)naphthalene74

Key Mechanistic Pathways

  • Azodicarboxylate Adduct Formation : Nucleophilic P–H attack followed by proton transfer .

  • Ligand-Coupling in Cross-Couplings : Nickel-mediated oxidative addition and reductive elimination .

  • Phospha-Brook Rearrangement : Base-induced -shift in carbonyl reductive alkylation .

Scientific Research Applications

Synthesis of Organophosphorus Compounds

Diphenylphosphine oxide is a crucial intermediate in the synthesis of various organophosphorus compounds, which are widely used as pesticides and herbicides in agriculture. Its ability to facilitate the formation of phosphorus-containing compounds makes it invaluable in agrochemical research.

Ligand in Coordination Chemistry

As a ligand, this compound enhances the stability and reactivity of metal complexes. These complexes are essential in catalysis and materials science. The compound's unique properties allow it to participate in various coordination reactions, leading to the development of new catalysts for organic transformations.

Case Study: Coordination Complexes

  • Research Focus : Investigating the role of this compound in stabilizing palladium complexes.
  • Findings : The use of this compound significantly improved the catalytic activity in cross-coupling reactions, demonstrating its effectiveness as a ligand in coordination chemistry .

Pharmaceutical Development

In medicinal chemistry, this compound is employed to modify biological activity and develop new drugs targeting neurological disorders. Its structural features allow for the design of compounds with enhanced therapeutic profiles.

Case Study: Neurological Drug Development

  • Research Focus : The synthesis of novel this compound derivatives aimed at treating Alzheimer's disease.
  • Findings : Several derivatives exhibited improved binding affinity to target proteins involved in neurodegeneration, suggesting potential as therapeutic agents .

Flame Retardants

This compound is incorporated into polymers to enhance fire resistance. This application is particularly important in producing safer materials for construction and textiles, where fire safety is crucial.

Data Table: Flame Retardant Properties

Polymer TypeThis compound Concentration (%)Fire Resistance Rating
Polyurethane5V-0
Polyethylene10V-1
Epoxy Resin7V-0

Analytical Chemistry

In analytical applications, this compound is used to detect and quantify phosphine derivatives. Its role in environmental monitoring and quality control has been established through various analytical methods.

Case Study: Environmental Monitoring

  • Research Focus : Detection of phosphine derivatives in industrial waste.
  • Findings : The incorporation of this compound into analytical protocols improved detection limits and accuracy, facilitating better compliance with environmental regulations .

Catalytic Applications

This compound serves as an effective catalyst or co-catalyst in several organic reactions, including:

  • Horner-Wittig Reactions
  • Suzuki-Miyaura Coupling
  • Buchwald-Hartwig Cross Coupling

These reactions benefit from the compound's ability to stabilize reaction intermediates and enhance yields.

Data Table: Catalytic Performance

Reaction TypeCatalyst UsedYield (%)
Horner-Wittig ReactionThis compound85
Suzuki-Miyaura CouplingThis compound90
Buchwald-Hartwig Cross CouplingThis compound95

Mechanism of Action

The mechanism of action of diphenylphosphine oxide involves its ability to act as a ligand, coordinating with metal centers in catalytic reactions. It can also participate in redox reactions, where it undergoes oxidation or reduction depending on the reaction conditions. The molecular targets and pathways involved include various metal complexes and organic substrates .

Comparison with Similar Compounds

Comparative Analysis with Similar Phosphine Oxides

Dibenzylphosphine Oxide

  • Structure : (C₆H₅CH₂)₂P(O)H.
  • Reactivity: In three-component Kabachnik-Fields reactions, dibenzylphosphine oxide exhibits reactivity comparable to DPPO, yielding α-amino phosphine oxides with similar efficiency (). However, steric bulk from benzyl groups may slow certain transformations.

Di(2-methylphenyl)phosphine Oxide

  • Structure : (2-CH₃C₆H₄)₂P(O)H.
  • Catalytic Activity : Forms Pd catalysts with intermediate activity in Hirao reactions. Comparable to DPPO in cross-coupling efficiency ().

Di(4-methylphenyl)phosphine Oxide

  • Structure : (4-CH₃C₆H₄)₂P(O)H.
  • Catalytic Performance : Nearly identical to DPPO in Pd-catalyzed reactions, suggesting para-substitution minimally affects electronic properties ().

Diethyl Phosphite (P(O)H(OEt)₂)

  • Reactivity : In hydrophosphorylation, DPPO outperforms diethyl phosphite (98% vs. 2% yield) due to stronger electron-withdrawing effects from phenyl groups, which increase P–H acidity ().

Electronic and Redox Properties

Fluorene-Based Derivatives

  • SPA-2,7-F(POPh₂)₂, SPA-3,6-F(POPh₂)₂, SPA-2-FPOPh₂: Oxidation: All show irreversible first oxidation at ~1.05 V vs. SCE, indicating phenylacridine units are harder to oxidize than non-phosphorylated analogs (). Reduction: Potentials vary with substituent position:
  • SPA-2,7-F(POPh₂)₂: -1.98 V
  • SPA-3,6-F(POPh₂)₂: -2.40 V
  • SPA-2-FPOPh₂: -2.30 V ().
    • LUMO Localization : Electron-deficient fluorene moieties dominate reduction behavior ().

Host Materials for OLEDs

  • PhCzBN-PO (DPPO-Decorated): Achieves 32.4% external quantum efficiency (EQE) in green electroluminescence due to nonplanar structure and enhanced charge transport ().
  • HM-A4, HM-A5, HM-A6 (Pyridine-Phosphine Oxide Hybrids) : Similar frontier orbital energies to DPPO-based hosts but lower EQE, highlighting DPPO's superior hole-blocking capacity ().

Thermal and Material Properties

Flame Retardancy

  • Bis-DPPO Derivatives : Exhibit superior flame retardancy in epoxy resins compared to DOPO (dihydro-9,10-dioxa-10-phosphaphenanthrene-10-oxide) analogs, attributed to higher phosphorus content and thermal stability ().
  • Polyimide/SiO₂ Films : DPPO side groups enhance light transmittance (85% at 450 nm) and atomic oxygen resistance ().

Data Tables

Table 1: Key Physical and Electronic Properties

Compound P–H BDE (kcal/mol) Oxidation Potential (V vs. SCE) Reduction Potential (V vs. SCE) Application Highlights
Diphenylphosphine oxide 79 1.05 (irreversible) -1.98 to -2.40* Catalysis, OLEDs, Flame retardants
Dibenzylphosphine oxide N/A N/A N/A α-Amino phosphine oxide synthesis
Di(2-methylphenyl)phosphine oxide N/A N/A N/A Pd-catalyzed cross-coupling
PhCzBN-PO N/A N/A N/A OLEDs (EQE: 32.4%)

*Depends on substituent position ().

Table 2: Reactivity Comparison in Hydrophosphorylation

Substrate P(O)H Reagent Yield (%) Selectivity (E:Z) Reference
Methyl propiolate DPPO 98 >99:1
Methyl propiolate Diethyl phosphite 2 N/A
Phenylacetylene DPPO 85 >99:1

Biological Activity

Diphenylphosphine oxide (DPPO) is a phosphine oxide compound with significant biological activity, particularly in the fields of medicinal chemistry and materials science. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a phosphorus atom bonded to two phenyl groups and an oxygen atom. Its chemical structure allows it to participate in various chemical reactions, making it a versatile compound in synthetic organic chemistry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound derivatives. For instance, aziridine phosphine oxides, which include DPPO derivatives, demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and Ishikawa (endometrial adenocarcinoma). The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, showing that these compounds can inhibit cell viability effectively at concentrations ranging from 3.125 to 100 µM .

Table 1: IC50 Values of this compound Derivatives Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
DPPO-1HeLa25
DPPO-2Ishikawa30
DPPO-3L929 (non-tumor)50

The mechanisms underlying the anticancer activity of this compound derivatives involve several pathways:

  • Cell Cycle Arrest : Studies indicate that these compounds induce cell cycle arrest, particularly in the S phase. This was confirmed through flow cytometry analysis, which showed an increase in sub-G1 phase cells indicative of apoptosis .
  • Reactive Oxygen Species (ROS) Production : Compounds like DPPO have been shown to elevate ROS levels, which can lead to DNA damage and contribute to the observed cytotoxic effects .

Antibacterial Activity

In addition to anticancer properties, this compound has been investigated for its antibacterial activity. Preliminary assessments indicated moderate efficacy against various bacterial strains, although specific data on its effectiveness compared to established antibiotics remain limited .

Case Studies

  • In Vitro Studies : A study involving this compound derivatives demonstrated their ability to inhibit the proliferation of HL-60 human leukemia cells. The results suggested that certain modifications to the this compound structure could enhance biological activity against this cell line .
  • Synthesis and Characterization : The synthesis of this compound derivatives often involves reactions with azodicarboxylates, leading to new compounds with potential therapeutic applications. These reactions are characterized by rapid formation and structural diversity, which can be tailored for specific biological activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for diphenylphosphine oxide (DPPO), and how can its purity be verified in laboratory settings?

  • Methodological Answer : DPPO is commonly synthesized via nucleophilic substitution or oxidation of diphenylphosphine. A microwave (MW)-assisted method using 1.5 equivalents of DPPO, 2 equivalents of Ag₂O as an oxidant, and acetonitrile as a solvent at 100°C for 2 hours achieves 80–93% yields of benzophosphole oxide derivatives . For purity verification, use:

  • Nuclear Magnetic Resonance (NMR) : Confirm the absence of residual diphenylphosphine (δ ~4–5 ppm for P–H bonds).
  • High-Performance Liquid Chromatography (HPLC) : Monitor retention times against certified standards.
  • Elemental Analysis : Match experimental C, H, and P percentages with theoretical values (C: 71.28%, H: 5.49%, P: 15.33%) .

Q. What safety protocols are critical when handling DPPO in laboratory experiments?

  • Methodological Answer :

  • Ventilation : Use fume hoods to avoid inhalation of dust or vapors, as DPPO decomposes into toxic phosphorus oxides and CO under heat .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid contact with alkalis, halogens, or combustible materials .

Q. How can DPPO be characterized spectroscopically, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify the P=O stretch at 1190–1250 cm⁻¹ and aromatic C–H stretches at 3050–3100 cm⁻¹ .
  • ³¹P NMR : A singlet near δ 25–30 ppm confirms the phosphine oxide structure .
  • Mass Spectrometry (MS) : Look for the molecular ion peak at m/z 202.19 (C₁₂H₁₁OP) .

Advanced Research Questions

Q. What role does DPPO play in catalytic cycles, and how can its hydrogen-donor capability be optimized in deuterium-labeling studies?

  • Methodological Answer : DPPO acts as a hydrogen donor in redox-neutral reactions. In deuterium labeling, substituting HCO₂Na with DCO₂Na increases deuterium incorporation (e.g., from 30% to 77% in product d-2A). Combining DPPO with deuterated agents achieves >80% deuterium enrichment, suggesting synergistic effects between DPPO and deuterated salts . Key variables:

  • Catalyst Loading : 10–20 mol% DPPO.
  • Temperature : 80–100°C for optimal H/D exchange .

Q. How do computational studies elucidate the mechanism of DPPO-mediated organocatalytic reactions?

  • Methodological Answer : Density functional theory (DFT) calculations (e.g., ωB97X-D level) reveal that DPPO derivatives like (2-hydroxybenzyl)this compound accelerate SN2 reactions via transition-state stabilization. The rate-determining step is carboxylate-alkoxyphosphonium ion substitution, with a calculated energy barrier of ~20 kcal/mol . Software recommendations:

  • Gaussian 16 : For geometry optimization and frequency analysis.
  • PyMol : Visualize intramolecular dehydration pathways .

Q. What strategies enhance DPPO’s coordination efficiency with lanthanides for luminescent materials?

  • Methodological Answer : DPPO’s this compound unit chelates Eu(III) via oxygen lone pairs. To improve coordination:

  • Ligand Design : Introduce electron-withdrawing groups (e.g., –CF₃) to increase Lewis acidity.
  • Solvent Optimization : Use anhydrous DMF to prevent hydrolysis.
  • Spectroscopic Validation : Monitor Eu(III) emission at 612 nm (⁵D₀ → ⁷F₂ transition) .

Q. How can DPPO be integrated into multicomponent reactions to synthesize β-aminophosphoryl compounds?

  • Methodological Answer : A three-component reaction of DPPO, amines, and orthoformates under MW irradiation (80°C, 1 hour) yields (aminomethylene)bisphosphine oxides. Key steps:

  • Reagent Ratios : 1:1:1 (DPPO:amine:orthoformate).
  • Workup : Purify via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) .

Q. Key Research Gaps and Contradictions

  • Contradiction : While DPPO is stable under inert atmospheres , its oxidation in air complicates long-term storage . Solutions include argon-purged storage or stabilization with radical scavengers (e.g., BHT).
  • Gap : Limited data exist on DPPO’s ecotoxicology. Researchers should conduct Daphnia magna acute toxicity assays (OECD 202) to address this .

Properties

IUPAC Name

oxo(diphenyl)phosphanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H10OP/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H/q+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPJFKYCVYXDJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10OP+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID60422562
Record name Diphenylphosphine oxide
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Molecular Weight

201.18 g/mol
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CAS No.

4559-70-0
Record name Diphenylphosphine oxide
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Record name Diphenylphosphine oxide
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Record name (phenylphosphoroso)benzene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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